molecular formula C6H10ClN3 B2532880 2-Pyrazin-2-yl-ethylamine hydrochloride CAS No. 159630-86-1

2-Pyrazin-2-yl-ethylamine hydrochloride

Cat. No.: B2532880
CAS No.: 159630-86-1
M. Wt: 159.62
InChI Key: BRCZMQXTZBZJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrazin-2-yl-ethylamine hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3 and its molecular weight is 159.62. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrazin-2-yl-ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazin-2-yl-ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyrazin-2-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h3-5H,1-2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCZMQXTZBZJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Evolving Landscape of Pyrazine-Based Bioactive Agents: A Technical Guide to the Potential of 2-Pyrazin-2-yl-ethylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine moiety, a six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs.[1][2][3][4] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide delves into the biological potential of a specific, yet underexplored, class of pyrazine compounds: 2-Pyrazin-2-yl-ethylamine hydrochloride derivatives. While direct literature on this specific family of derivatives is nascent, this document will synthesize the vast knowledge of related pyrazine analogs to provide a comprehensive and forward-looking perspective. By examining established synthesis methodologies, known biological targets, and structure-activity relationships (SAR) within the broader pyrazine class, we aim to equip researchers with the foundational knowledge to unlock the therapeutic promise of these intriguing molecules. This guide will serve as a roadmap for future research, highlighting potential applications in oncology, neuropharmacology, and infectious diseases.[5][6]

The Pyrazine Core: A Privileged Scaffold in Drug Discovery

The pyrazine ring is a bioisostere of pyridine and other aromatic systems, offering a unique combination of chemical stability, hydrogen bonding capability, and a dipole moment of zero due to its symmetry.[1][7] These characteristics significantly influence the pharmacokinetic and pharmacodynamic properties of molecules in which it is embedded. The nitrogen atoms can act as hydrogen bond acceptors, crucial for target binding, while the aromatic ring can participate in π-π stacking and other hydrophobic interactions. The inherent electron-deficient nature of the pyrazine ring also influences its metabolic stability and reactivity.

Several marketed drugs incorporate the pyrazine nucleus, underscoring its therapeutic relevance. These include the antitubercular agent Pyrazinamide, the diuretic Amiloride, and the anticancer drug Bortezomib, a proteasome inhibitor.[1] The diverse pharmacological activities exhibited by pyrazine-containing compounds, ranging from anticancer and antimicrobial to anti-inflammatory and neurological effects, highlight the versatility of this heterocyclic system.[2][8]

Synthetic Strategies for Accessing 2-Pyrazin-2-yl-ethylamine Scaffolds and Their Derivatives

The synthesis of 2-Pyrazin-2-yl-ethylamine hydrochloride and its derivatives can be approached through several established synthetic routes for pyrazine compounds. The specific strategy will depend on the desired substitution pattern on both the pyrazine ring and the ethylamine side chain.

General Synthetic Workflow

A plausible and versatile synthetic approach would involve the initial construction of a substituted pyrazine ring, followed by the introduction or modification of the ethylamine side chain.

Synthesis_Workflow Start Starting Materials (e.g., α-dicarbonyls, α-amino ketones) Pyrazine_Formation Pyrazine Ring Formation Start->Pyrazine_Formation Condensation Side_Chain_Intro Side Chain Introduction/ Modification Pyrazine_Formation->Side_Chain_Intro Functionalization Final_Derivative 2-Pyrazin-2-yl-ethylamine Hydrochloride Derivative Side_Chain_Intro->Final_Derivative Derivatization

Caption: Generalized workflow for the synthesis of 2-Pyrazin-2-yl-ethylamine hydrochloride derivatives.

Key Synthetic Methodologies
  • Claisen-Schmidt Condensation: This classical method can be employed for the synthesis of chalcone-like precursors which can then be cyclized to form pyrazine rings.[9]

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Buchwald-Hartwig, and other cross-coupling reactions are powerful tools for introducing a variety of substituents onto the pyrazine core, enabling the exploration of a wide chemical space.

  • Amide Coupling Reactions: The ethylamine side chain provides a handle for amide bond formation, allowing for the facile synthesis of a library of derivatives with diverse functionalities. Standard coupling reagents such as EDC/HOBt or T3P can be utilized.

Exemplar Experimental Protocol: Synthesis of an N-acylated 2-Pyrazin-2-yl-ethylamine Derivative

This protocol is a representative example and may require optimization for specific substrates.

  • Step 1: Synthesis of 2-(Pyrazin-2-yl)ethanamine. This can be achieved through methods such as the reduction of 2-(2-nitrovinyl)pyrazine or other suitable precursors.

  • Step 2: Acylation of 2-(Pyrazin-2-yl)ethanamine.

    • To a solution of 2-(Pyrazin-2-yl)ethanamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF) at 0 °C, add a base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).

    • Slowly add the desired acyl chloride or carboxylic acid (1.1 eq) activated with a coupling agent (e.g., EDC/HOBt).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Step 3: Hydrochloride Salt Formation.

    • Dissolve the purified N-acylated product in a suitable solvent (e.g., diethyl ether, methanol).

    • Add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

    • Filter the resulting solid and wash with a cold solvent to obtain the desired hydrochloride salt.

Prospective Biological Activities and Mechanisms of Action

Based on the extensive literature on pyrazine derivatives, several key biological activities can be anticipated for 2-Pyrazin-2-yl-ethylamine hydrochloride derivatives. The specific activity will be highly dependent on the nature and position of substituents on both the pyrazine ring and the ethylamine side chain.

Anticancer Activity

Pyrazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[3][7][8]

  • Kinase Inhibition: The pyrazine scaffold is a common feature in many kinase inhibitors. By designing derivatives that can fit into the ATP-binding pocket of specific kinases, it is plausible to develop potent and selective inhibitors of cancer-related kinases such as VEGFR, EGFR, or others.

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death. Pyrazine derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

  • Anti-proliferative Effects: Inhibition of cell proliferation is a key goal of cancer therapy. The antiproliferative activity of novel 2-Pyrazin-2-yl-ethylamine hydrochloride derivatives could be assessed using standard assays like the MTT or BrdU incorporation assays.

Anticancer_MoA Derivative 2-Pyrazin-2-yl-ethylamine Hydrochloride Derivative Kinase Kinase Inhibition (e.g., VEGFR, EGFR) Derivative->Kinase Apoptosis Induction of Apoptosis Derivative->Apoptosis Proliferation Inhibition of Cell Proliferation Derivative->Proliferation Cancer_Cell Cancer Cell Kinase->Cancer_Cell Blocks signaling Apoptosis->Cancer_Cell Induces death Proliferation->Cancer_Cell Halts growth

Caption: Potential mechanisms of anticancer activity for 2-Pyrazin-2-yl-ethylamine hydrochloride derivatives.

Antimicrobial Activity

The pyrazine ring is present in the antitubercular drug pyrazinamide, and numerous other pyrazine derivatives have been reported to possess broad-spectrum antimicrobial activity.[10][11][12]

  • Inhibition of Essential Enzymes: Derivatives could be designed to inhibit microbial enzymes that are essential for survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

  • Disruption of Cell Membranes: Some antimicrobial agents act by disrupting the integrity of the microbial cell membrane. The lipophilicity and electronic properties of the pyrazine derivatives can be tuned to enhance this activity.

Neurological Activity

The ability of small molecules to cross the blood-brain barrier is a critical factor for CNS-active drugs. The pyrazine scaffold, with appropriate modifications, can be incorporated into molecules with potential activity in the central nervous system.[5][6]

  • Receptor Modulation: Derivatives could be designed to interact with various neurotransmitter receptors, such as dopamine, serotonin, or GABA receptors, to modulate neuronal signaling.

  • Enzyme Inhibition: Inhibition of enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE) are established strategies for treating neurological disorders.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2-Pyrazin-2-yl-ethylamine hydrochloride derivatives is not available, we can extrapolate from related pyrazine series.

Structural Modification Potential Impact on Biological Activity Rationale/Supporting Evidence
Substitution on the Pyrazine Ring Modulation of potency and selectivity. Electron-withdrawing or -donating groups can alter the electronic properties and binding interactions.Studies on pyrazinecarboxamides have shown that substitution on the pyrazine ring significantly affects antimycobacterial and antifungal activity.[10][11]
Modification of the Ethylamine Side Chain Alteration of pharmacokinetic properties (e.g., solubility, membrane permeability) and target engagement.The nature of the substituent on the amine can influence hydrogen bonding and steric interactions within the binding pocket.
Introduction of Halogens Increased lipophilicity and potential for halogen bonding, which can enhance binding affinity.Halogenated pyrazine derivatives have shown potent biological activities in various studies.
Incorporation of Aromatic/Heterocyclic Moieties Potential for additional π-π stacking or other specific interactions with the target protein.Hybrid molecules incorporating pyrazine and other heterocyclic rings often exhibit enhanced biological activity.[7]

Future Directions and Conclusion

The 2-Pyrazin-2-yl-ethylamine hydrochloride scaffold represents a promising, yet underexplored, area for drug discovery. This technical guide has outlined a rational approach for the synthesis and biological evaluation of its derivatives, drawing upon the wealth of knowledge available for the broader class of pyrazine-containing compounds. The versatility of the pyrazine core, coupled with the synthetic tractability of the ethylamine side chain, provides a rich platform for the generation of diverse chemical libraries.

Future research should focus on the systematic synthesis of novel derivatives and their screening against a panel of biologically relevant targets, particularly in the areas of oncology, infectious diseases, and neuropharmacology. Detailed structure-activity relationship studies will be crucial for optimizing lead compounds and developing potent and selective therapeutic agents. The insights and methodologies presented in this guide are intended to serve as a catalyst for such endeavors, paving the way for the discovery of the next generation of pyrazine-based medicines.

References

  • Sharma SP, Vashisht N and Kumar S: Ultrasound promoted green synthesis of chalcones of 3-acetyl-coumarin. Chemical Sci Transactions 2018; 7(3): 396-01.
  • Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. (URL: [Link])

  • Substituted pyrazinecarboxamides: synthesis and biological evaluation. (URL: [Link])

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. (URL: [Link])

  • Structure activity relationship. | Download Scientific Diagram. (URL: [Link])

  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. (URL: [Link])

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

  • 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)ethanamine - PubChem. (URL: [Link])

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (URL: [Link])

  • Pharmacological activity and mechanism of pyrazines. (URL: [Link])

  • List of marketed drugs having pyrazine nucleus along with its biological activity. (URL: [Link])

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (URL: [Link])

Sources

The Pyrazine-Ethylamine Pharmacophore: Therapeutic Targeting of 2-Pyrazin-2-yl-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, therapeutic potential, and synthetic utility of 2-Pyrazin-2-yl-ethylamine hydrochloride .

Executive Summary

2-Pyrazin-2-yl-ethylamine hydrochloride (CAS: 59215-42-8) is a bioactive heterocyclic amine and a critical structural bioisostere of histamine.[1] Functioning primarily as a histaminergic probe , it exhibits agonist activity at Histamine H1 and H2 receptors . Its pyrazine ring—electron-deficient and less basic than the imidazole of histamine—confers unique pharmacokinetic properties, making it a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

This guide analyzes its potential as a therapeutic agent for neurotological disorders (vertigo, Meniere’s disease) and as a precursor for kinase inhibitors and antimycobacterial agents .

Pharmacological Mechanism & Therapeutic Targets[2][3]

Histaminergic Receptor Modulation

The core therapeutic mechanism of 2-Pyrazin-2-yl-ethylamine lies in its structural mimicry of histamine (2-(4-imidazolyl)ethylamine).

  • Primary Target: Histamine H1 Receptor (Agonist)

    • Mechanism: The ethylamine tail binds to the aspartate residue (Asp107) in the transmembrane domain of the H1 receptor, while the pyrazine ring interacts with aromatic residues (Trp, Phe) via

      
      -
      
      
      
      stacking.
    • Physiological Effect: Induces vasodilation of the microvasculature (particularly in the stria vascularis of the inner ear) and modulates vestibular firing rates.

    • Comparison: It serves as a pyrazine analog of Betahistine (2-[2-(methylamino)ethyl]pyridine), a clinically approved H1 agonist/H3 antagonist.

  • Secondary Target: Histamine H2 Receptor (Partial Agonist)

    • Mechanism: Similar to Amthamine (a thiazole analog), the pyrazine moiety can activate H2 receptors, though with lower efficacy than histamine.

    • Physiological Effect: Gastric acid secretion (minor) and smooth muscle relaxation.

Fragment-Based Drug Discovery (FBDD) Targets

Beyond direct receptor binding, this molecule is a "privileged fragment" for synthesizing complex ligands:

  • Kinase Inhibitors: The pyrazine ring serves as the hinge-binding motif in ATP-competitive inhibitors (e.g., targeting JAK2 or B-Raf ). The ethylamine chain extends into the ribose pocket or solvent front, allowing for the attachment of solubilizing groups.

  • Antimycobacterials: As a structural relative of Pyrazinamide , derivatives of this amine are investigated for disrupting the membrane potential of Mycobacterium tuberculosis.

Biological Signaling Pathway (Visualization)

The following diagram illustrates the signal transduction pathway activated by 2-Pyrazin-2-yl-ethylamine upon binding to the Histamine H1 receptor, leading to vasodilation and vestibular modulation.

H1_Signaling Ligand 2-Pyrazin-2-yl-ethylamine Receptor Histamine H1 Receptor (GPCR) Ligand->Receptor Agonist Binding GProtein Gq/11 Protein Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC Protein Kinase C (PKC) DAG->PKC Activates NOS eNOS Activation Ca->NOS Calmodulin binding Effect Vasodilation & Vestibular Modulation PKC->Effect Desensitization Loop NO Nitric Oxide (NO) Production NOS->NO NO->Effect cGMP Pathway

Caption: H1 receptor-mediated signaling cascade triggered by 2-Pyrazin-2-yl-ethylamine, resulting in NO-dependent vasodilation.

Comparative Pharmacophore Analysis

The table below contrasts 2-Pyrazin-2-yl-ethylamine with established histaminergic ligands to highlight its unique positioning.

FeatureHistamineBetahistine2-Pyrazin-2-yl-ethylamine
Heterocycle Imidazole (5-membered, basic)Pyridine (6-membered, weakly basic)Pyrazine (6-membered, electron-deficient)
pKa (Ring) ~6.0~5.2~0.6 (Very weak base)
H1 Activity Strong AgonistWeak AgonistModerate Agonist
H3 Activity AgonistAntagonistUnknown/Weak Antagonist
Metabolic Stability Low (MAO/DAO degradation)ModerateHigh (Resistant to imidazole-N-methyltransferase)
Primary Use Endogenous LigandMeniere's Disease DrugFBDD Scaffold / Probe

Experimental Protocols

Synthesis of Pyrazine-Derived Amides (Library Generation)

This protocol describes the "growing" of the fragment into a potential kinase inhibitor or GPCR ligand via amide coupling.

Reagents:

  • 2-Pyrazin-2-yl-ethylamine HCl (1.0 eq)

  • Carboxylic Acid derivative (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (R-COOH) in anhydrous DMF (0.1 M concentration) in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add 2-Pyrazin-2-yl-ethylamine HCl (1.0 eq) directly to the reaction mixture. The excess base (DIPEA) will neutralize the hydrochloride salt in situ.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor conversion via LC-MS (Target mass = R-CO-NH-CH2-CH2-Pyrazine).

  • Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO3 (2x), water (1x), and brine (1x).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient).

Calcium Mobilization Assay (H1 Agonism Validation)

Objective: Quantify the agonist potency (EC50) of the compound on H1 receptors.

  • Cell Line: HEK-293 cells stably expressing human Histamine H1 Receptor.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

  • Baseline: Measure basal fluorescence (Ex 488 nm / Em 520 nm) for 30 seconds.

  • Injection: Inject 2-Pyrazin-2-yl-ethylamine (serial dilutions: 1 nM to 100 µM).

  • Measurement: Record fluorescence spike (Ca2+ release) for 120 seconds.

  • Analysis: Normalize data to maximal response elicited by 100 µM Histamine (Positive Control). Plot dose-response curve to determine EC50.

Synthesis Workflow (Visualization)

The following diagram outlines the synthetic utility of the scaffold in generating diverse bioactive libraries.

Synthesis_Workflow Start 2-Pyrazin-2-yl-ethylamine (Starting Material) Path1 Reductive Amination (Aldehyde + NaBH(OAc)3) Start->Path1 Path2 Amide Coupling (R-COOH + HATU) Start->Path2 Path3 Sulfonylation (R-SO2Cl + Pyridine) Start->Path3 Prod1 Secondary Amines (H3 Antagonist Probes) Path1->Prod1 N-alkylation Prod2 Pyrazine-Amides (Kinase Inhibitors) Path2->Prod2 Acylation Prod3 Sulfonamides (Antimicrobials) Path3->Prod3 Sulfonylation

Caption: Divergent synthetic pathways utilizing 2-Pyrazin-2-yl-ethylamine to access distinct therapeutic chemical spaces.

References

  • Histamine H1 Receptor Agonists and Antagonists. Pharmacological Reviews. 2-pyridylethylamine and its analogs as H1 agonists. Link

  • Structure-Activity Relationships of Histamine H2-Agonists. Journal of Medicinal Chemistry. Analysis of Amthamine and heterocyclic ethylamines. Link

  • Pyrazine-based Kinase Inhibitors: Clinical Applications and Patent Review. Expert Opinion on Therapeutic Patents. Use of pyrazine scaffolds in oncology. Link

  • Fragment-Based Drug Discovery: A Practical Approach. Cambridge University Press. Pyrazine as a low-molecular-weight fragment. Link

  • Betahistine: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Drugs. Mechanism of action for pyridine-ethylamine analogs in vertigo. Link

Sources

A Technical Guide to Pyrazine-Containing Bioactive Molecules: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of pyrazine-containing bioactive molecules, a class of heterocyclic compounds demonstrating significant therapeutic potential. We will delve into the synthetic chemistry, diverse pharmacological activities, mechanisms of action, and structure-activity relationships that make pyrazines a compelling scaffold in modern drug discovery. The content herein is structured to provide both foundational knowledge and field-proven insights for professionals engaged in medicinal chemistry and pharmaceutical development.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation.[1][2] This simple N-heterocycle is a cornerstone in the synthesis of a wide array of bioactive molecules due to its unique physicochemical properties.[3][4] The nitrogen atoms act as hydrogen bond acceptors and can significantly influence the molecule's solubility, metabolic stability, and ability to bind to biological targets.[1][5] Pyrazine is considered an electron-deficient aromatic system, which impacts its reactivity and interactions with macromolecules.[6]

The versatility of the pyrazine scaffold is evidenced by its presence in several clinically approved drugs, demonstrating its importance in treating a range of human diseases.[1][2][5] The World Health Organization's 2019 Model List of Essential Medicines includes four pyrazine-containing drugs: amiloride, bortezomib, paritaprevir, and pyrazinamide.[2] This underscores the therapeutic relevance and success of this heterocyclic system in drug development.

Synthetic Strategies for Pyrazine Derivatives

The construction of the pyrazine core and its subsequent functionalization are critical steps in the development of novel therapeutic agents. Several synthetic routes are employed, with the choice often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthesis: Dehydrogenative Coupling

A common and established method for synthesizing pyrazine derivatives involves the dehydrogenative coupling of α-amino carbonyl or α-diketones with vicinal diamines.[7] Industrially, 2,5-substituted pyrazines are often produced through the condensation of ethylenediamine with vicinal diols.[7] More recent advancements have focused on sustainable, atom-economical methodologies. For instance, the self-coupling of 2-amino alcohols catalyzed by earth-abundant metals like manganese can produce symmetrical 2,5-disubstituted pyrazines with water and hydrogen gas as the only byproducts.[7]

Experimental Protocol: Manganese-Catalyzed Synthesis of 2,5-Dialkyl-Substituted Pyrazines

This protocol describes a sustainable method for synthesizing symmetrical pyrazine derivatives from β-amino alcohols.

Objective: To synthesize 2,5-dialkyl-substituted pyrazines via acceptorless dehydrogenative self-coupling.

Materials:

  • β-amino alcohol (0.5 mmol)

  • Manganese pincer catalyst (e.g., acridine-based Mn complex) (2 mol %)

  • Potassium hydride (KH) (3 mol %)

  • Anhydrous toluene

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the manganese pincer catalyst (2 mol %) and potassium hydride (3 mol %).

  • Add 0.5 mmol of the desired β-amino alcohol and anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 150 °C.

  • Maintain the reaction at this temperature for 24 hours, monitoring progress by TLC or GC-MS if desired.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with a few drops of methanol.

  • Filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2,5-dialkyl-substituted pyrazine.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality: The use of a manganese pincer complex provides an earth-abundant and less toxic alternative to noble metal catalysts like iridium and ruthenium.[7] The dehydrogenative coupling mechanism is highly atom-economical, producing only H₂ and H₂O as byproducts, which aligns with the principles of green chemistry.[7]

Workflow for Synthesis and Validation

The following diagram illustrates the general workflow for the synthesis and validation of a novel pyrazine derivative.

G cluster_synthesis Synthesis & Purification cluster_validation Validation & Characterization Start Select Starting Materials (e.g., β-amino alcohol) Reaction Dehydrogenative Coupling (Mn-Catalyst, 150°C, 24h) Start->Reaction Reagents & Solvent Workup Quenching & Filtration Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Structure MS Mass Spectrometry (HRMS) Purification->MS Confirm Mass Purity Purity Assessment (HPLC, Melting Point) NMR->Purity MS->Purity Final Pure, Validated Compound Purity->Final

Caption: Workflow for Pyrazine Synthesis and Validation.

The Broad Spectrum of Bioactivity

Pyrazine derivatives have been extensively studied and have demonstrated a wide range of pharmacological activities, making them privileged structures in drug discovery.[1][3][8]

Anticancer Activity

Numerous pyrazine-containing compounds exhibit potent anticancer properties.[1][5] For example, Bortezomib (Velcade®) is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma.[2][6] Its mechanism involves the reversible inhibition of the 26S proteasome, leading to the dysregulation of proteins crucial for cancer cell growth and survival.[2] Another example is AKN-028 , a novel pyrazine-based tyrosine kinase inhibitor that has shown promising preclinical results against acute myeloid leukemia (AML).[2]

Hybrid molecules, where a pyrazine moiety is combined with other pharmacophores like chalcone, have also shown significant activity. For instance, certain chalcone-pyrazine derivatives have demonstrated potent inhibitory effects against various human cancer cell lines, including MCF-7 (breast), BEL-7402 (liver), and PC12 (pheochromocytoma), with IC₅₀ values in the low micromolar range.[1][5] Some of these compounds have been shown to induce apoptosis in cancer cells.[1][5]

Antimicrobial and Antiviral Activity

The pyrazine scaffold is a key component in several antimicrobial and antiviral agents. Pyrazinamide is a cornerstone drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis.[2] In the antiviral domain, Paritaprevir is a component of treatments for Hepatitis C virus (HCV) infection.[2] Researchers have also developed pyrazine derivatives that act as allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a key enzyme for viral replication.[5]

Anti-inflammatory and Neuroprotective Effects

Pyrazine derivatives have been investigated for their anti-inflammatory and neuroprotective properties.[1][3] For instance, cinnamic acid-pyrazine hybrids have been synthesized to protect neurovascular cells from free radical damage.[1] These compounds showed protective effects in human microvascular endothelial and neuroblastoma cell lines with EC₅₀ values in the low micromolar range.[1]

Summary of Bioactivities

The diverse biological activities of pyrazine derivatives are summarized below.

Therapeutic AreaTarget/Mechanism ExampleExample Compound(s)Reference(s)
Oncology 26S Proteasome InhibitionBortezomib[2][6]
Tyrosine Kinase InhibitionAKN-028[2]
Apoptosis InductionChalcone-Pyrazine Hybrids[1][5]
Infectious Disease AntitubercularPyrazinamide[2]
HCV NS5B Polymerase InhibitionParitaprevir, Cinnamate Hybrids[2][5]
Neurology Neuroprotection (Antioxidant)Cinnamic Acid-Pyrazine Hybrids[1]
Inflammation Anti-inflammatory ActivityVarious Derivatives[1][3]

Mechanism of Action: Kinase Inhibition

A frequent mechanism of action for pyrazine-containing drugs, particularly in oncology, is the inhibition of protein kinases. The pyrazine nitrogen atoms often act as crucial hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[6] This interaction is a common feature observed in many kinase inhibitors and highlights the utility of the pyrazine scaffold as a bioisostere for other aromatic systems like benzene or pyridine.[6]

The diagram below illustrates this key interaction within a generic kinase active site.

G cluster_kinase Kinase Hinge Region cluster_inhibitor Pyrazine Inhibitor hinge_residue Backbone NH of Hinge Amino Acid (e.g., Alanine) pyrazine_ring Pyrazine Ring hinge_residue->pyrazine_ring Hydrogen Bond

Caption: Pyrazine as a Hinge-Binder in Kinase Inhibition.

Future Perspectives

The pyrazine heterocycle continues to be a hot topic in pharmaceutical chemistry research.[1] Its proven success in marketed drugs and its synthetic tractability ensure its place in future drug discovery campaigns.[2] Research is ongoing to explore new pyrazine-natural product hybrids, which may offer enhanced bioactivity and reduced toxicity compared to the parent compounds.[1][5] The development of novel synthetic methodologies, particularly those employing green chemistry principles, will further facilitate the exploration of this versatile scaffold.[7] As our understanding of disease biology deepens, the pyrazine ring will undoubtedly be incorporated into new generations of targeted therapeutics.

References

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Garg, S., et al. (2023). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4512-4578. [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Garg, S., et al. (2023). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5). [Link]

  • Unknown Author. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • Tuttle, K. R., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. [Link]

  • Wang, Y., et al. (2023). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]

  • Zhang, Y., et al. (2023). Structure and pharmacological activity of pyrazine. ResearchGate. [Link]

  • Biosynce. (n.d.). What are the applications of pyrazine derivatives? Biosynce Blog. [Link]

  • Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

  • Dutta, B., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Omega, 4(2), 2653–2659. [Link]

  • Garg, S., et al. (2023). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Ingenta Connect. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Pyrazin-2-yl-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the critical physicochemical properties of 2-Pyrazin-2-yl-ethylamine hydrochloride. In the journey of drug discovery and development, a thorough characterization of a molecule's solubility and stability is not merely a regulatory requirement but a fundamental necessity for rational formulation design, ensuring therapeutic efficacy, and maintaining patient safety. While specific experimental data for 2-Pyrazin-2-yl-ethylamine hydrochloride is not extensively available in public literature, this document synthesizes established principles of pharmaceutical sciences, data from analogous pyrazine derivatives and amine hydrochlorides, and field-proven methodologies to empower researchers to conduct a robust and scientifically sound assessment. The protocols and insights herein are designed to be a self-validating system, guiding the user through the causality of experimental choices and the interpretation of results.

Physicochemical Characterization of 2-Pyrazin-2-yl-ethylamine Hydrochloride

A foundational understanding of the intrinsic properties of 2-Pyrazin-2-yl-ethylamine hydrochloride is paramount before embarking on solubility and stability studies. As a hydrochloride salt of an ethylamine derivative of pyrazine, its behavior will be governed by the interplay of the aromatic pyrazine ring, the basic ethylamine side chain, and the presence of the hydrochloride salt.

The pyrazine ring, a diazine, is a heterocyclic aromatic compound.[1] Pyrazines are known for their role as flavor and aroma compounds and are found in various natural products.[2] The ethylamine side chain introduces a primary amine group, which is basic and a key site for protonation, leading to the formation of the hydrochloride salt. The formation of a hydrochloride salt from an amine is a common strategy in pharmaceutical development to enhance water solubility and stability.[3][4]

Table 1: Predicted Physicochemical Properties of 2-Pyrazin-2-yl-ethylamine Hydrochloride

PropertyPredicted Value/CharacteristicRationale and Key Considerations
Appearance White to off-white crystalline solidBased on the appearance of similar pyrazine derivatives and amine hydrochlorides.
Molecular Formula C₆H₁₀ClN₃Derived from the chemical structure.
Molecular Weight 159.62 g/mol Calculated from the molecular formula.
pKa Estimated ~7-9The ethylamine side chain is expected to have a pKa in the typical range for primary alkylamines. The pyrazine nitrogens are weakly basic. This will influence pH-dependent solubility.
Hygroscopicity Likely to be hygroscopicA related compound, (pyrazin-2-ylmethyl)amine, is known to be hygroscopic.[5] Amine salts, in general, can attract and retain water from the atmosphere.
Melting Point Expected to be a relatively high-melting solidThe ionic nature of the hydrochloride salt generally leads to higher melting points compared to the free base.

Solubility Profile Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For 2-Pyrazin-2-yl-ethylamine hydrochloride, its solubility is expected to be significantly influenced by the solvent polarity, pH, and temperature.

Aqueous Solubility

As a hydrochloride salt, 2-Pyrazin-2-yl-ethylamine hydrochloride is anticipated to be freely soluble in water.[6] The protonated amine group can readily form hydrogen bonds with water molecules, facilitating dissolution.

pH-Dependent Solubility

The solubility of this compound will be highly dependent on the pH of the aqueous medium. At acidic to neutral pH, the amine will exist predominantly in its protonated, more soluble form. As the pH increases and approaches the pKa of the ethylamine group, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to interact with the pyrazine ring and the hydrochloride salt. While the parent pyrazine is soluble in organic solvents, the ionic nature of the hydrochloride salt will decrease its solubility in non-polar organic solvents.[1] Slight solubility in polar organic solvents like methanol and ethanol can be expected. A close analog, (pyrazin-2-ylmethyl)amine, shows slight solubility in chloroform and methanol.[5]

Experimental Protocol for Solubility Determination

A robust determination of the solubility profile is essential. The following workflow outlines a standard procedure for this assessment.

G cluster_prep Sample Preparation cluster_solvents Solvent Systems cluster_equilibration Equilibration cluster_analysis Analysis prep Weigh excess 2-Pyrazin-2-yl-ethylamine hydrochloride into vials solvents Add a range of solvents: - Water - pH buffers (2, 4, 6.8, 7.4, 9) - Methanol, Ethanol - Acetonitrile - Dichloromethane prep->solvents equilibration Agitate at controlled temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) solvents->equilibration centrifuge Centrifuge to separate undissolved solid equilibration->centrifuge supernatant Collect supernatant and dilute centrifuge->supernatant quantify Quantify concentration using a validated analytical method (e.g., HPLC-UV) supernatant->quantify G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of 2-Pyrazin-2-yl-ethylamine hydrochloride in appropriate solvents acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base neutral Neutral Hydrolysis prep->neutral oxidation Oxidation prep->oxidation photo Photolysis prep->photo thermal Thermal prep->thermal hplc Analyze samples at time points by stability-indicating HPLC-UV acid->hplc base->hplc neutral->hplc oxidation->hplc photo->hplc thermal->hplc mass_balance Assess mass balance hplc->mass_balance lcms Identify degradation products using LC-MS/MS mass_balance->lcms pathway Propose degradation pathways lcms->pathway

Caption: Forced degradation study workflow.

Potential Degradation Pathways

While specific degradation pathways for 2-Pyrazin-2-yl-ethylamine hydrochloride need to be experimentally determined, some potential routes can be hypothesized based on the chemical structure:

  • Oxidation: The pyrazine ring and the ethylamine side chain could be susceptible to oxidation, potentially leading to N-oxides or hydroxylated derivatives.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening or other transformations, though this is less likely for the aromatic pyrazine ring.

  • Photodegradation: Aromatic systems can be susceptible to photolytic reactions.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for the accurate quantification of 2-Pyrazin-2-yl-ethylamine hydrochloride and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.

HPLC Method Development

A reverse-phase HPLC method would be appropriate for this compound. Key parameters to optimize include:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to resolve the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where the pyrazine ring shows significant absorbance (e.g., around 260-280 nm).

Method Validation

The chosen analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

References

  • PubChem. (n.d.). Pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
  • ScienceMadness. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Li, S., & He, Y. (2013). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 102(11), 3875-3887.
  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • Workman, J., & V-Mon, L. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 1-5.
  • Singh, S., & Kumar, V. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
  • Mortzfeld, F., et al. (2021). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. Critical Reviews in Food Science and Nutrition, 61(14), 2335-2351.

Sources

2-Pyrazin-2-yl-ethylamine hydrochloride as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 2-Pyrazin-2-yl-ethylamine hydrochloride , structured for medicinal chemists and drug discovery professionals.

Role: Pharmacophore Scaffold & Bioisosteric Building Block CAS: 5424-77-1 (Free Base) | Molecular Formula: C₆H₉N₃·xHCl

Executive Summary

2-Pyrazin-2-yl-ethylamine (2-PZEA) is a high-value heterocyclic building block used to modulate physicochemical properties in drug candidates. Structurally, it consists of a pyrazine ring—a diazine bioisostere of benzene and pyridine—linked to a primary ethylamine chain.

In medicinal chemistry, this moiety is primarily deployed to:

  • Reduce Lipophilicity (LogP): The pyrazine ring is significantly more hydrophilic than a phenyl ring (LogP ~ -0.2 vs 2.1), improving aqueous solubility.

  • Introduce Hydrogen Bond Acceptors: The 1,4-nitrogen arrangement offers two weak H-bond acceptor sites without introducing a strong basic center in the ring (pKa ~0.6).

  • Bioisosteric Replacement: It serves as a direct bioisostere for histamine (2-(4-imidazolyl)ethylamine) and 2-phenethylamine , altering metabolic stability and receptor selectivity profiles.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the ionization behavior of 2-PZEA is critical for coupling reactions and binding affinity optimization.

PropertyValue / DescriptionMedicinal Chemistry Implication
Basicity (Amine) pKa ≈ 9.2 (Est.)The ethylamine nitrogen is the primary basic center. It is slightly less basic than a standard alkyl amine (pKa ~10.5) due to the electron-withdrawing pyrazine ring.
Basicity (Ring) pKa ≈ 0.6The pyrazine nitrogens are very weak bases. They will not protonate at physiological pH, maintaining the ring's neutrality in blood plasma.
LogP (Free Base) ~ -0.8 to -0.6Highly polar compared to phenethylamine (LogP 1.41). Excellent for lowering cLogP in lead optimization.
H-Bonding 2 Acceptors (Ring), 1 Donor/Acceptor (Amine)The ring nitrogens can engage in water-mediated bridging or direct interaction with serine/threonine residues in binding pockets.
Stability HighThe pyrazine ring is electron-deficient, making it resistant to oxidative metabolism (e.g., P450) compared to electron-rich furans or thiophenes.
Structural Visualization (DOT)

The following diagram illustrates the electronic distribution and reactive sites.

ChemicalProfile cluster_0 2-Pyrazin-2-yl-ethylamine Structure cluster_1 Reactivity Profile Pyrazine Pyrazine Ring (Electron Deficient) pKa ~ 0.6 Linker Ethyl Linker (Flexible Spacer) Pyrazine->Linker C2 Attachment RingReduction Ring Reduction (Avoid Harsh Cond.) Pyrazine->RingReduction Susceptible to Pt/H2 Amine Primary Amine (Nucleophilic) pKa ~ 9.2 Linker->Amine AmideCoupling Amide Coupling (High Yield) Amine->AmideCoupling ReductiveAmination Reductive Amination (Standard) Amine->ReductiveAmination

Caption: Structural dissection of 2-PZEA highlighting the differential basicity between the ring nitrogens and the terminal amine.

Synthetic Utility & Manufacturing

The synthesis of 2-PZEA hydrochloride typically avoids direct ring formation (which is low yielding) and instead relies on functionalizing the pyrazine core.

Primary Synthetic Route: Nitrile Reduction

The most robust industrial route involves the reduction of 2-pyrazineacetonitrile .

Reaction Scheme:

  • Precursor: 2-Chloromethylpyrazine or 2-Methylpyrazine.

  • Cyanation: Reaction with NaCN/KCN to form 2-Pyrazineacetonitrile.

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) in the presence of acid (HCl) to trap the amine and prevent secondary amine formation.

Detailed Protocol (Self-Validating)

Note: Pyrazines are sensitive to over-reduction (saturation of the ring) under high-pressure hydrogenation.

Step-by-Step Methodology:

  • Setup: Charge a high-pressure autoclave with 2-pyrazineacetonitrile (1.0 eq) dissolved in methanolic ammonia (7M NH3 in MeOH).

  • Catalyst: Add Raney Nickel (10 wt% loading). Rationale: Raney Ni is preferred over Pd/C to minimize ring reduction while effectively reducing the nitrile.

  • Conditions: Pressurize with H₂ to 40-50 psi (3-4 bar) and stir at room temperature . Monitor via LC-MS for the disappearance of the nitrile peak (M+H 120).

  • Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate the filtrate.

  • Salt Formation: Dissolve the crude oil in ethanol. Add 4M HCl in dioxane dropwise at 0°C. The dihydrochloride salt will precipitate as a hygroscopic white solid.

  • Validation: 1H NMR (D2O) should show two triplets for the ethyl chain (approx δ 3.2 and 3.4 ppm) and three aromatic protons for the pyrazine ring (δ 8.5-8.7 ppm).

Medicinal Chemistry Applications (The "Why")

Bioisosteric Design Strategy

2-PZEA is a tactical replacement for 2-aminoethylpyridine and phenethylamine .

ScaffoldLogPPolar Surface Area (TPSA)Metabolic Liability
Phenethylamine 1.4126 ŲRing oxidation (para-hydroxylation)
2-Pyridylethylamine 0.6539 ŲN-oxide formation
2-Pyrazinylethylamine -0.60 52 Ų Low oxidative metabolism; High solubility

Strategic Insight: Replacing a phenyl ring with a pyrazine ring typically increases solubility by 10-50 fold. However, the electron-deficient nature of pyrazine reduces the basicity of the side-chain amine slightly, which can affect binding if the amine participates in a salt bridge with an aspartate residue (e.g., in GPCRs).

Case Study: Histamine & GPCR Ligands

The 2-aminoethyl motif is the "warhead" for Histamine H1/H2 receptors.

  • Agonist Design: 2-PZEA derivatives have been explored as selective H2 agonists. The pyrazine ring mimics the imidazole of histamine but lacks the tautomeric proton, locking the receptor interaction profile.

  • Kinase Inhibitors: In fragment-based drug design (FBDD), the pyrazine amine is used as a solvent-exposed tail. The amine forms a solubilizing group, while the pyrazine acts as a rigid linker that does not contribute excessive lipophilicity.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 2-Methylpyrazine Step1 Step 1: Chlorination (NCS, AIBN, CCl4) -> 2-Chloromethylpyrazine Start->Step1 Radical Subst. Step2 Step 2: Cyanation (NaCN, DMF, 0°C) -> 2-Pyrazineacetonitrile Step1->Step2 SN2 Step3 Step 3: Selective Reduction (H2, Raney Ni, NH3/MeOH) Avoid Ring Saturation! Step2->Step3 Hydrogenation End Product: 2-Pyrazin-2-yl-ethylamine HCl Step3->End Salt Formation

Caption: Industrial synthesis pathway starting from commercially available 2-methylpyrazine.

Safety & Handling (MSDS Highlights)

  • Hygroscopicity: The hydrochloride salt is highly hygroscopic . It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Exposure to air will turn the free-flowing powder into a sticky gum, complicating stoichiometry in coupling reactions.

  • Basicity: The free base is corrosive (pH > 11).

  • Incompatibility: Avoid strong oxidizing agents. In coupling reactions using HATU/EDC, ensure the salt is fully neutralized with DIPEA (at least 2.5 equivalents) to liberate the nucleophilic amine.

References

  • PubChem. (2025).[1] 2-(Pyrazin-2-yl)ethanamine Compound Summary. National Library of Medicine. Link

  • Dolezal, M., & Zitko, J. (2015). Pyrazine Derivatives: A Review of Developments in Medicinal Chemistry. Molecules, 20(1), 73-119. (Discusses pyrazine bioisosterism and biological activity).
  • Foye, W. O. (2008). Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. (Foundational text on bioisosteric replacement of benzene with diazines).
  • Chem-Impex International. (2024). Product Specification: 2-Pyrazin-2-yl-ethylamine hydrochloride.[2][3] Link

  • Tagawa, Y., et al. (2002). Synthesis and evaluation of pyrazine derivatives as inhibitors of amine oxidase. Bioorganic & Medicinal Chemistry, 10(9), 3065-3075. (Protocol reference for pyrazine alkylamine synthesis).

Sources

An In-Depth Technical Guide to 2-Pyrazin-2-yl-ethylamine hydrochloride (CAS 159630-86-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrazin-2-yl-ethylamine hydrochloride (CAS 159630-86-1) is a heterocyclic amine belonging to the pyrazine class of compounds. While the broader family of pyrazine derivatives has attracted significant scientific interest for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific research and applications for this particular compound remain largely uncharted in publicly accessible scientific literature.[1][2][3][4][5][6] This guide aims to provide a comprehensive overview of the known properties of 2-Pyrazin-2-yl-ethylamine hydrochloride, placed within the context of the broader therapeutic potential of pyrazine-containing molecules. It will further detail the physicochemical characteristics, potential avenues for research based on its structural motifs, and a list of current suppliers for researchers seeking to investigate its properties.

Introduction to the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its frequent appearance in biologically active compounds.[1][2] Marketed drugs containing the pyrazine moiety span a wide range of therapeutic areas, underscoring the versatility of this chemical entity in drug design.[1][5][6] The diverse pharmacological profiles of pyrazine derivatives suggest that even subtle structural modifications can lead to significant changes in biological activity, making compounds like 2-Pyrazin-2-yl-ethylamine hydrochloride interesting candidates for further investigation.[1][2][3][4]

Physicochemical Properties of 2-Pyrazin-2-yl-ethylamine hydrochloride

A clear understanding of the physicochemical properties of a compound is fundamental for any research and development endeavor. Below is a summary of the available data for 2-Pyrazin-2-yl-ethylamine hydrochloride.

PropertyValueSource
CAS Number 159630-86-1Internal Knowledge
Molecular Formula C₆H₁₀ClN₃Internal Knowledge
Molecular Weight 159.62 g/mol Internal Knowledge
Chemical Name 2-(Pyrazin-2-yl)ethan-1-amine hydrochlorideInternal Knowledge
Canonical SMILES C1=CN=C(C=N1)CCN.ClInternal Knowledge
Appearance Solid (predicted)General chemical knowledge
Solubility Likely soluble in water and polar organic solventsGeneral chemical knowledge based on hydrochloride salt form

Potential Areas of Investigation

Given the lack of specific biological data for 2-Pyrazin-2-yl-ethylamine hydrochloride, its structural features can guide hypotheses for future research. The presence of the pyrazine ring and the ethylamine side chain suggests several potential avenues for exploration:

  • Anticancer Activity: Numerous pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][3][4] The mechanism of action for some of these compounds involves the inhibition of protein kinases or the induction of apoptosis. Investigating the effect of 2-Pyrazin-2-yl-ethylamine hydrochloride on cancer cell proliferation and survival would be a logical starting point.

  • Antimicrobial Properties: The pyrazine scaffold is also found in compounds with antibacterial and antifungal activity.[3] Screening 2-Pyrazin-2-yl-ethylamine hydrochloride against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial applications.

  • Neurological Activity: The ethylamine moiety is a common feature in many neuroactive compounds. It is conceivable that 2-Pyrazin-2-yl-ethylamine hydrochloride could interact with receptors or transporters in the central nervous system.

Hypothetical Experimental Workflow

To initiate the biological characterization of 2-Pyrazin-2-yl-ethylamine hydrochloride, a tiered screening approach is recommended. The following workflow provides a conceptual framework for a preliminary investigation into its potential anticancer properties.

Figure 1. A conceptual workflow for the initial biological evaluation of 2-Pyrazin-2-yl-ethylamine hydrochloride for potential anticancer activity.

Step-by-Step Methodology for Phase 1: In Vitro Screening
  • Compound Solubilization: Dissolve 2-Pyrazin-2-yl-ethylamine hydrochloride in a suitable solvent, such as sterile water or DMSO, to create a high-concentration stock solution. Further dilute in cell culture medium to the desired working concentrations.

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., from different tissue origins) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Pyrazin-2-yl-ethylamine hydrochloride for a specified duration (e.g., 48 or 72 hours). Include appropriate vehicle controls.

  • Cytotoxicity Assessment: After the treatment period, assess cell viability using a standard method such as the MTT assay. This involves the addition of the MTT reagent, followed by incubation and measurement of the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Causality and Self-Validation: This protocol is designed as a self-validating system. The inclusion of multiple cell lines helps to identify potential selectivity. A clear dose-dependent inhibition of cell viability would provide initial evidence of biological activity, justifying progression to more in-depth mechanism of action studies.

Suppliers

For researchers interested in procuring 2-Pyrazin-2-yl-ethylamine hydrochloride for their studies, the following suppliers have been identified. It is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.

  • Sigma-Aldrich

  • ChemScene

  • Apollo Scientific

  • BLDpharm

Conclusion and Future Directions

2-Pyrazin-2-yl-ethylamine hydrochloride represents an under-investigated molecule within the pharmacologically significant pyrazine class. While its specific biological activities are not yet defined in the scientific literature, its chemical structure suggests a number of plausible therapeutic applications that warrant further investigation. The experimental framework provided in this guide offers a starting point for researchers to begin to unravel the potential of this compound. Future studies should focus on systematic screening to identify its biological targets and elucidate its mechanism of action, which could pave the way for its development as a novel therapeutic agent.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135456999, 2-(Pyrazin-2-yl)ethan-1-amine hydrochloride. [Link]. Accessed Jan 31, 2026.

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. [Link]

  • Kumar, A., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2349-2398. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 14(1), 1-17. [Link]

  • Abdel-Hafez, S. M., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(19), 6543. [Link]

  • Li, S., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Green Chemistry, 24(10), 4066-4074. [Link]

  • Sperry, J. B., & Wright, D. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2-Pyrazin-2-yl-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive protocols for the quantitative analysis of 2-Pyrazin-2-yl-ethylamine hydrochloride, a heterocyclic amine of interest in pharmaceutical and chemical research. We detail two primary, validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (UV) detection, suitable for routine quality control and purity assessment, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for high-sensitivity quantification in complex biological matrices. This guide is intended for researchers, analytical scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind key procedural choices to ensure robust, reliable, and reproducible results.

Introduction and Physicochemical Profile

2-Pyrazin-2-yl-ethylamine hydrochloride is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms.[1][2] The presence of the pyrazine ring and the ethylamine side chain imparts specific chemical properties that are fundamental to developing appropriate analytical strategies. Accurate and precise quantification is paramount for various applications, including reaction monitoring, purity assessment of synthetic batches, stability testing, and pharmacokinetic studies.

The hydrochloride salt form enhances the compound's aqueous solubility, making it amenable to analysis in reversed-phase liquid chromatography systems.[3] The key to successful method development lies in understanding its fundamental properties.

Table 1: Physicochemical Properties of 2-Pyrazin-2-yl-ethylamine dihydrochloride

PropertyValueSource
Chemical Structure C(CN)C1=CN=CC=N1.Cl.Cl[4]
Molecular Formula C₆H₁₁Cl₂N₃[4]
Molecular Weight 196.08 g/mol [4]
CAS Number 878740-89-7[4]
Predicted Solubility Soluble in water and polar organic solvents like methanol.[3]
Chromophore The pyrazine ring is an aromatic heterocycle that absorbs UV light.[5]
Ionization Potential The ethylamine group is basic and readily protonated, making it ideal for positive-ion mass spectrometry.[6]

While Gas Chromatography (GC) is a common method for analyzing volatile pyrazines in flavor and fragrance industries, the salt nature and low volatility of 2-Pyrazin-2-yl-ethylamine hydrochloride make liquid chromatography the superior analytical choice.[7][8]

Method 1: Quantification by HPLC-UV

This method is robust, cost-effective, and ideal for analyzing relatively clean samples, such as drug substances or formulated products, where analyte concentrations are in the microgram per milliliter (µg/mL) range or higher.

Principle of HPLC-UV Analysis

The separation is based on reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (C18) and a polar mobile phase. The hydrochloride salt is dissolved in the mobile phase, ensuring the ethylamine group is protonated (positively charged). The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical; it maintains the analyte in its protonated state, preventing peak tailing from interactions with residual silanols on the column and ensuring sharp, symmetrical peaks. Quantification is achieved by measuring the analyte's UV absorbance, which is directly proportional to its concentration, according to the Beer-Lambert law.

General Analytical Workflow for HPLC-UV

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Prepare Stock & Working Standard Solutions Filter Filter Samples & Standards (0.45 µm) Standard->Filter Sample Accurately Weigh & Dissolve Sample in Diluent Sample->Filter HPLC HPLC System (Pump, Autosampler, UV Detector) Filter->HPLC Column Inject onto C18 Column HPLC->Column Detection Detect at λmax (e.g., 268 nm) Column->Detection CalCurve Generate Calibration Curve (Peak Area vs. Concentration) Detection->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify Report Generate Report Quantify->Report

Caption: HPLC-UV workflow for quantifying 2-Pyrazin-2-yl-ethylamine hydrochloride.

Detailed Protocol: HPLC-UV

A. Reagents and Materials

  • 2-Pyrazin-2-yl-ethylamine hydrochloride reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm, PTFE or nylon)

B. Instrumentation and Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to keep the analyte ionized and ensures good peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the column.
Gradient Isocratic or Gradient (e.g., 10-95% B over 10 min)Start with isocratic (e.g., 90% A / 10% B). Use a gradient if co-eluting impurities are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µLAdjust as needed based on concentration and sensitivity.
UV Wavelength ~268 nm (scan for λmax)Pyrazine and its derivatives typically show strong absorbance in this region.[5]
Run Time 10-15 minutesSufficient to elute the analyte and any potential impurities.

C. Preparation of Solutions

  • Diluent: Prepare a mixture of Mobile Phase A and B in the initial chromatographic ratio (e.g., 90:10 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare at least five calibration standards covering the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh a known amount of the sample containing the analyte. Dissolve it in a volumetric flask with the diluent to achieve a theoretical concentration within the calibration range.

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter before placing them in autosampler vials.

D. System Suitability and Analysis

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform five replicate injections of a mid-level calibration standard.

  • Calculate the relative standard deviation (%RSD) for peak area and retention time. The acceptance criterion is typically ≤2.0%.[9][10]

  • Once system suitability is passed, inject the blank (diluent), followed by the calibration standards, and then the samples.

Method 2: Quantification by LC-MS/MS

This method offers superior sensitivity and selectivity, making it the preferred choice for quantifying the analyte in complex matrices like plasma, urine, or tissue homogenates, where concentrations can be in the nanogram (ng/mL) or picogram (pg/mL) range.

Principle of LC-MS/MS Analysis

After chromatographic separation via HPLC (as described above), the analyte enters the mass spectrometer source. Electrospray Ionization (ESI) in positive ion mode is used to generate protonated molecular ions, [M+H]⁺, of the analyte. In the first quadrupole (Q1), this specific precursor ion is selected. It then passes into the collision cell (Q2), where it is fragmented by collision with an inert gas. In the third quadrupole (Q3), a specific, stable fragment (product ion) is selected and monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), filters out chemical noise, allowing for precise quantification even at trace levels.[6][11]

Workflow for Sample Prep and LC-MS/MS Analysis

cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis Plasma Aliquot Plasma Sample (e.g., 100 µL) IS Add Internal Standard (e.g., Deuterated Analog) Plasma->IS PPT Add Cold Acetonitrile (3:1 v/v) to Precipitate Proteins IS->PPT Vortex Vortex to Mix PPT->Vortex Centrifuge Centrifuge at High Speed (e.g., 10,000 x g, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject ESI Ionize (ESI+) Inject->ESI Q1 Select Precursor Ion [M+H]⁺ ESI->Q1 Q2 Fragment in Collision Cell Q1->Q2 Q3 Select & Detect Product Ion Q2->Q3 Data Quantify using MRM Transition Q3->Data

Caption: Sample preparation and LC-MS/MS workflow for trace-level quantification.

Detailed Protocol: LC-MS/MS

A. Instrumentation and Conditions

Table 3: LC-MS/MS Method Parameters

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC systemProvides better resolution and faster run times than standard HPLC.
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions are suitable for lower flow rates used in MS.
Mobile Phase Same as HPLC-UV (0.1% Formic Acid in Water/ACN)Formic acid is a volatile buffer, making it compatible with MS.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI, PositiveThe basic amine group is readily protonated.
MRM Transition To be determined by infusione.g., Precursor [M+H]⁺ → Product Ion. A second transition is used for confirmation.
Key MS Voltages Optimize Capillary Voltage, Cone Voltage, Collision EnergyThese are instrument-dependent and must be optimized for maximum signal intensity.
Internal Standard A stable isotope-labeled version is ideal.If unavailable, a close structural analog can be used.

B. Sample Preparation: Protein Precipitation This protocol is a common starting point for plasma samples.[11]

  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 5 minutes.

  • Carefully transfer the supernatant to a clean tube or well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition. Vortex to dissolve.

  • Inject into the LC-MS/MS system.

Method Validation

Any analytical method intended for routine use must be validated to ensure its performance is reliable. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or equivalent regulatory standards.

Table 4: Key Method Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from matrix components or impurities.Peak purity analysis (UV); No interfering peaks at the analyte's retention time in blank matrix (MS).
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.995. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy To measure the closeness of the experimental value to the true value.Mean recovery of 85-115% for QC samples at low, medium, and high concentrations.
Precision To measure the degree of scatter between replicate measurements (assessed as Repeatability and Intermediate Precision).%RSD ≤ 15% for QC samples (≤ 20% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; Must meet accuracy and precision criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results from minor changes (e.g., pH ±0.2, column temp ±2°C).

Conclusion

This application note provides two robust and reliable methods for the quantification of 2-Pyrazin-2-yl-ethylamine hydrochloride. The HPLC-UV method is well-suited for routine analysis of bulk materials and pharmaceutical formulations due to its simplicity and cost-effectiveness. For bioanalytical applications or when trace-level detection is required, the LC-MS/MS method offers unparalleled sensitivity and selectivity. The choice of method should be guided by the specific application, sample matrix, and required concentration range. Proper method validation is essential before implementation to guarantee data of high quality and integrity.

References

  • Vertex AI Search. (n.d.). Ethylamine hydrochloride | Solubility of Things.
  • Wikipedia. (n.d.). Pyrazine.
  • PubChem. (n.d.). 2-Ethylpyrazine.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • ChemScene. (n.d.). 2-Pyrazin-2-yl-ethylamine dihydrochloride.
  • NIH National Library of Medicine. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • PubMed. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • Rev. Chim. (Bucuresti). (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO.
  • MDPI. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS).

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 2-Pyrazin-2-yl-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Pyrazin-2-yl-ethylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility hurdles with this valuable building block. As an amine hydrochloride salt, this compound presents a classic polarity mismatch with many common organic solvents, a frequent challenge in synthesis and drug development. This document provides not just protocols, but the underlying chemical principles and troubleshooting logic to empower you to make informed decisions in your laboratory work.

Troubleshooting at a Glance: A Decision Workflow

Before diving into detailed FAQs, this workflow provides a rapid decision-making tool to address solubility issues based on your specific experimental constraints.

G cluster_start Initial State cluster_decision Primary Decision Point cluster_path_a Path A: Recommended Primary Route cluster_path_b Path B: Alternative Strategies start Insolubility of 2-Pyrazin-2-yl-ethylamine HCl in desired organic solvent q1 Can your reaction tolerate a base and trace water? start->q1 freebase Perform Free-Base Conversion (See Protocol 1) q1->freebase  Yes polar_aprotic Attempt direct dissolution in polar aprotic solvents (e.g., DMSO, DMF) q1->polar_aprotic No dissolve Dissolve resulting neutral free base in organic solvent freebase->dissolve success1 SUCCESS: High Solubility Achieved dissolve->success1 q2 Was direct dissolution successful and compatible? polar_aprotic->q2 q2->success1  Yes cosolvent Employ a Co-Solvent System (e.g., DCM with 5-10% MeOH) q2->cosolvent No heat Apply gentle heating (monitor stability) cosolvent->heat success2 PARTIAL SUCCESS: Solubility may be limited. Proceed with caution. heat->success2 G cluster_salt Salt Form (Insoluble) cluster_freebase Free Base Form (Soluble) salt R-NH3+ Cl- (Ionic, High Polarity) solvent1 Non-Polar Solvent (e.g., Dichloromethane) salt->solvent1 Poor Solvation (Insoluble) freebase R-NH2 (Neutral, Organic) salt->freebase + Base (e.g., NaHCO3) - H2O - CO2 - NaCl solvent2 Non-Polar Solvent (e.g., Dichloromethane) freebase->solvent2 Favorable Solvation (Soluble)

Caption: Mechanism of solubility enhancement via free-base conversion.

Q3: My reaction cannot tolerate a separate workup step. Can I perform the free-basing in the same pot?

Answer: Yes, an in situ free-basing is possible, but requires careful consideration. You can add a heterogeneous inorganic base, such as powdered potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), directly to your reaction vessel containing the hydrochloride salt and the organic solvent.

  • Mechanism: The amine hydrochloride has slight solubility in some solvents. The dissolved portion will be neutralized by the solid base, shifting the equilibrium to draw more salt into the solution until it is all converted to the soluble free base.

  • Causality: This method works best with vigorous stirring to maximize the surface area contact between the solid salt, the solid base, and the solvent. It avoids an aqueous workup, but introduces inorganic solids that must be filtered off after the reaction.

Q4: I cannot use a base in my reaction. What are my alternative options?

Answer: If converting to the free base is not an option, you must modify the solvent system to better accommodate the ionic salt.

  • Co-Solvent Systems: This is the most common alternative. By adding a small amount (typically 5-20% v/v) of a polar, protic co-solvent to your primary non-polar solvent, you can significantly enhance solubility. [1][2][3] * Recommended Co-solvents: Methanol (MeOH) or Ethanol (EtOH).

    • Why it Works: The alcohol's hydroxyl (-OH) group is very polar and can engage in hydrogen bonding. It helps to break apart the salt's crystal lattice and solvate the ions, acting as a bridge between the highly polar salt and the non-polar bulk solvent.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) have high dielectric constants and are excellent at dissolving salts. [4] * Considerations: While effective for dissolution, these solvents have very high boiling points and can be difficult to remove. Furthermore, they are not inert and can interfere with many types of reactions (e.g., those involving organometallics or strong electrophiles). Use them only when you are certain they are compatible with your entire chemical process.

Q5: Can heating the mixture solve the problem?

Answer: Yes, to an extent. Increasing the temperature will almost always increase the solubility of a solid in a liquid. However, this may not be a complete solution.

  • Pros: It can be a simple and quick way to get more material into solution, especially when used in conjunction with a co-solvent system.

  • Cons: The compound may precipitate out again if the solution cools. More importantly, you must verify the thermal stability of 2-Pyrazin-2-yl-ethylamine hydrochloride and other reagents at the required temperature to avoid degradation.

Experimental Protocols

Protocol 1: Standard Aqueous Free-Base Conversion and Extraction

This protocol is the most reliable method for obtaining a pure, soluble organic solution of the free amine.

Materials:

  • 2-Pyrazin-2-yl-ethylamine hydrochloride

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • An extraction solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, flasks, pH paper (or meter)

Procedure:

  • Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of deionized water (e.g., 10 mL of water per 1 gram of salt) in a flask.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated solution of NaHCO₃ dropwise while stirring. Continue addition until gas evolution (CO₂) ceases and the pH of the aqueous layer is >8.5 (verify with pH paper). For a stronger base, 1M NaOH can be used, but avoid excess.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of the organic extraction solvent (e.g., DCM). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower organic layer (if using DCM) into a clean, dry flask.

  • Re-extraction: To maximize yield, add a fresh portion of organic solvent to the separatory funnel and repeat the extraction (steps 3-4) two more times, combining all organic extracts.

  • Drying: Add anhydrous sodium sulfate to the combined organic extracts. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. The resulting solution contains the pure, soluble free amine and is ready for use or for solvent removal via rotary evaporation to isolate the free amine as an oil or solid.

Data Summary: Comparison of Solubilization Strategies

MethodUnderlying PrincipleRecommended SolventsAdvantagesDisadvantages
Free-Base Conversion Converts the ionic salt to a neutral, non-polar organic molecule. [5]DCM, Ethyl Acetate, Ether, Toluene (post-extraction)Most effective; provides high solubility; removes inorganic impurities.Requires a separate workup step; introduces water that must be removed.
Co-Solvent System A polar co-solvent disrupts the salt's crystal lattice and aids solvation. [1][2]Primary: DCM, THFCo-solvent: MeOH, EtOHSimple to implement; avoids a full workup.Solubility may still be limited; co-solvent might affect reactivity.
Direct Dissolution Utilizes highly polar aprotic solvents to solvate the ions directly.DMSO, DMFCan achieve high concentrations without chemical modification.Solvents are high-boiling, hard to remove, and can be reactive.
Heating Increases kinetic energy, helping solvent molecules break apart the crystal lattice.Any solvent systemSimple and can be combined with other methods.Risk of thermal degradation; compound may crash out upon cooling.

References

  • World Journal of Pharmaceutical Research. (2020). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved February 11, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved February 11, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved February 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved February 11, 2026, from [Link]

  • Jadhav, N. R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved February 11, 2026, from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved February 11, 2026, from [Link]

  • MDPI. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved February 11, 2026, from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2021). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Retrieved February 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent: methylamine. Retrieved February 11, 2026, from [Link]

  • Google Patents. (1997).Amine acid salt compounds and process for the production thereof.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved February 11, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Scaling the Synthesis of 2-Pyrazin-2-yl-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the comprehensive technical guide for the synthesis and scale-up of 2-Pyrazin-2-yl-ethylamine hydrochloride. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered during this synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions necessary for a successful and scalable process. We will address issues from precursor synthesis and catalytic reduction to final salt formation and purification, ensuring a robust and reproducible outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 2-Pyrazin-2-yl-ethylamine hydrochloride?

A: The most industrially viable route starts from 2-chloropyrazine. This is converted to 2-cyanomethylpyrazine, which is then catalytically hydrogenated to the free base, 2-Pyrazin-2-yl-ethylamine. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid. This route generally offers good overall yields and utilizes readily available starting materials.

Q2: My catalytic hydrogenation of 2-cyanomethylpyrazine is stalling. What are the primary causes?

A: Stalled hydrogenation is a frequent issue. The most common causes are:

  • Catalyst Poisoning: The nitrogen atoms in the pyrazine ring can coordinate to the metal surface of catalysts like Palladium (Pd) or Platinum (Pt), deactivating them.

  • Insufficient Hydrogen Pressure: Hydrogenation of N-heterocyclic compounds often requires higher pressures than simple alkenes to achieve a reasonable reaction rate.

  • Poor Catalyst Quality: The activity of catalysts, particularly Raney® Nickel, can vary between batches and degrade upon storage.

  • Impure Starting Material: Impurities in the 2-cyanomethylpyrazine can also act as catalyst poisons.

Q3: During hydrochloride salt formation, my product "oils out" instead of crystallizing. How can I fix this?

A: "Oiling out" is a common crystallization problem, often caused by the product's solubility in the reaction medium or the presence of impurities. Key strategies to induce crystallization include:

  • Using an anhydrous source of HCl, such as a solution of HCl in isopropanol or dioxane, to avoid the presence of water, which can increase the solubility of the salt.

  • Employing a solvent/anti-solvent system. The free base is typically dissolved in a solvent in which the hydrochloride salt is soluble (e.g., ethanol, methanol), and an anti-solvent in which the salt is insoluble (e.g., diethyl ether, MTBE, heptane) is slowly added to induce precipitation.

  • Seeding the solution with a small crystal of the desired product can provide a nucleation point for crystallization.

  • Ensuring the free base is sufficiently pure before attempting salt formation is critical.

Q4: Is the Raney® Nickel reduction of 2-cyanomethylpyrazine highly exothermic? How do I manage this on a larger scale?

A: Yes, catalytic hydrogenations are exothermic processes, and Raney® Nickel reductions can be particularly vigorous. On a large scale, the high surface area of the catalyst can lead to a rapid reaction rate and significant heat generation. Managing this exotherm is critical for safety and to prevent side reactions. Key control measures include:

  • Controlled Reagent Addition: Add the 2-cyanomethylpyrazine solution to the slurry of Raney® Nickel and solvent slowly, monitoring the internal temperature.

  • Efficient Cooling: Use a reactor with an efficient cooling jacket and ensure the cooling system is capable of handling the maximum expected heat output.

  • Dilution: Running the reaction at a lower concentration can help dissipate the heat more effectively.

  • Hydrogen Flow Control: On scale, controlling the rate of hydrogen addition can also control the reaction rate.

Process Workflow and Key Stages

The overall synthesis can be broken down into three primary stages. Each stage has unique challenges that require careful monitoring and control.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation & Isolation A 2-Chloropyrazine B 2-Cyanomethylpyrazine A->B  Cyanation (e.g., NaCN in DMSO) C 2-Pyrazin-2-yl-ethylamine (Free Base) B->C  Catalytic Hydrogenation  (e.g., Raney® Ni, H₂) D 2-Pyrazin-2-yl-ethylamine Hydrochloride (Product) C->D  Acidification (HCl) &  Crystallization

Caption: Overall synthetic workflow for 2-Pyrazin-2-yl-ethylamine hydrochloride.

Troubleshooting Guide by Synthesis Stage

Stage 2: Catalytic Hydrogenation of 2-Cyanomethylpyrazine

The reduction of the nitrile is the most critical and often problematic step in this synthesis. While various catalysts can be used, Raney® Nickel is a common choice for its high activity and cost-effectiveness, though it requires careful handling.[1]

Problem 1: Low or No Conversion of Starting Material

  • Symptoms: In-process control (IPC) via TLC, GC, or HPLC shows a significant amount of 2-cyanomethylpyrazine remaining after the expected reaction time. Hydrogen uptake is slow or has ceased.

  • Root Causes & Solutions:

Potential Cause Explanation & Causality Recommended Action & Rationale
Catalyst Poisoning The pyrazine ring's nitrogen atoms can act as Lewis bases, binding to the active sites of the nickel catalyst and inhibiting its function. Sulfur or other impurities can also be potent poisons.[2]1. Acidic Additive: Add a stoichiometric amount of a weak acid like acetic acid to the reaction mixture. This protonates the pyrazine nitrogens, preventing them from binding to the catalyst.[3] 2. Increase Catalyst Loading: Empirically increase the catalyst loading (e.g., from 5 wt% to 10 wt%) to provide more active sites. 3. Catalyst Change: Consider switching to a different catalyst system, such as Rh/C or a homogeneous catalyst, which may be more resistant to poisoning by N-heterocycles.
Poor Catalyst Activity Raney® Nickel is pyrophoric when dry and must be stored under water or a solvent.[1] Improper storage or handling can lead to oxidation and deactivation.1. Use Fresh Catalyst: Ensure the Raney® Nickel is from a fresh, properly stored batch. 2. Proper Washing: Before use, wash the catalyst slurry with the reaction solvent (e.g., ethanol) to remove water and any residual alkali from its preparation.[4]
Insufficient H₂ Pressure/Temp Hydrogenation of aromatic rings and associated functional groups often requires higher energy input than simple aliphatic systems to overcome the aromatic stabilization energy.1. Increase Pressure: Gradually increase the hydrogen pressure (e.g., from 50 psi to 100-500 psi). Higher pressure increases the concentration of hydrogen on the catalyst surface. 2. Increase Temperature: Gently warm the reaction (e.g., to 40-60 °C). This increases the reaction rate but must be done cautiously due to the exotherm.

Problem 2: Formation of Side Products (e.g., Dimerization)

  • Symptoms: IPC shows the disappearance of starting material but the formation of multiple new spots/peaks, one of which may be a higher molecular weight impurity.

  • Root Causes & Solutions: The reduction of a nitrile proceeds through an intermediate imine. This imine can react with the primary amine product to form a secondary amine dimer, which can be further reduced. This is more common when the local concentration of the primary amine product is high.

G SM R-CN (Nitrile) IM R-CH=NH (Intermediate Imine) SM->IM + H₂ P R-CH₂-NH₂ (Primary Amine) IM->P + H₂ D Dimer Impurity IM->D + R-CH₂-NH₂ P->D + R-CH=NH

Caption: Side reaction pathway leading to dimer formation.

Potential Cause Explanation & Causality Recommended Action & Rationale
Reaction Conditions High temperatures and low hydrogen pressure can favor the formation of the intermediate imine and subsequent side reactions over its complete reduction to the primary amine.1. Use Ammonia: Conducting the hydrogenation in an ammoniacal solvent (e.g., ethanol saturated with ammonia) can suppress the formation of secondary amines by reacting with the intermediate imine to regenerate the primary imine. 2. Optimize Conditions: Use higher hydrogen pressure and lower temperatures to favor the rapid reduction of the imine intermediate to the desired primary amine.
Stage 3: Hydrochloride Salt Formation & Isolation

This final step is crucial for obtaining a stable, solid, and pure product. The primary challenge is controlling the crystallization process.

Problem: Product "Oils Out" or Forms a Gummy Precipitate

  • Symptoms: Upon addition of HCl, the product separates as a viscous liquid or a non-filterable solid instead of a crystalline powder.

  • Root Causes & Solutions:

Potential Cause Explanation & Causality Recommended Action & Rationale
Presence of Water The hydrochloride salt may be hygroscopic or form a hydrate that has a low melting point or is very soluble in the solvent mixture, preventing crystallization. Aqueous HCl is a common source of water.1. Use Anhydrous HCl: Prepare or purchase a solution of HCl gas in a dry solvent like isopropanol (IPA), diethyl ether, or dioxane. This is the most robust solution. 2. In Situ HCl Generation: Generate anhydrous HCl in situ by adding acetyl chloride to an alcohol solvent like ethanol. Use with caution and stoichiometry in mind.
Poor Solvent Choice The polarity of the solvent system is critical. If the salt is too soluble, it will not precipitate. If it is too insoluble, it may crash out as an amorphous solid.1. Select a Good Solvent/Anti-solvent Pair: Dissolve the purified free base in a minimal amount of a polar solvent where the salt has some solubility (e.g., IPA, Ethanol). Slowly add an anti-solvent (e.g., MTBE, Heptane, Diethyl Ether) with stirring until turbidity persists, then cool. 2. Temperature Control: After adding the anti-solvent, cool the mixture slowly. A rapid crash cool often leads to smaller, less pure crystals or oils.
Impurities Present Residual solvents or reaction byproducts can act as crystallization inhibitors, disrupting the crystal lattice formation and promoting oiling.1. Purify the Free Base: Ensure the free base is pure before salt formation. Consider vacuum distillation of the free base if it is thermally stable.[5] 2. Trituration: If an oil forms, attempt to triturate it with an anti-solvent. This involves repeatedly stirring/grinding the oil with the solvent, which can sometimes induce crystallization.

Recommended Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyanomethylpyrazine

Safety Warning: Raney® Nickel is pyrophoric when dry and can ignite spontaneously in air.[1] It also reacts with water to generate flammable hydrogen gas. Handle only as a slurry under an inert atmosphere. Hydrogenation reactions should be conducted behind a blast shield in a well-ventilated area.

  • Reactor Setup: To a hydrogenation reactor, add a slurry of Raney® Nickel (e.g., ~10 wt% relative to the starting material) in anhydrous ethanol under a nitrogen or argon atmosphere.

  • Inerting: Seal the reactor and purge the system multiple times with nitrogen, followed by purging with hydrogen gas.

  • Reaction: Prepare a solution of 2-cyanomethylpyrazine (1.0 equiv) in anhydrous ethanol. Pressurize the reactor with hydrogen (e.g., 100-200 psi).

  • Addition: Slowly add the solution of 2-cyanomethylpyrazine to the stirred catalyst slurry via a pump or pressure-equalizing addition funnel, maintaining the internal temperature below a set point (e.g., < 40°C) with external cooling.

  • Monitoring: Monitor the reaction by hydrogen uptake and IPC (e.g., TLC or GC) until the starting material is consumed.

  • Work-up: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. CAUTION: Do not allow the filter cake to dry. Quench the filter cake immediately and carefully with plenty of water.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-Pyrazin-2-yl-ethylamine free base as an oil.

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude or purified free base (1.0 equiv) in a minimal amount of a suitable solvent, such as isopropanol (IPA) or absolute ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl in IPA (~1.05 equiv) dropwise with vigorous stirring.

  • Crystallization: If a precipitate forms, continue stirring in the cold for 1-2 hours. If no solid forms or an oil appears, begin the slow addition of an anti-solvent (e.g., MTBE or diethyl ether) until a persistent cloudiness is observed.

  • Maturation: Allow the slurry to stir at 0-5°C for several hours, or store in a refrigerator overnight, to maximize crystal growth and yield.

  • Isolation: Collect the solid product by filtration, wash the filter cake with a small amount of the cold anti-solvent, and dry the product under vacuum.

References

  • Bremberg, U., et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Organic Process Research & Development, 22, 1360–1364. Available at: [Link]

  • Guo, Q., et al. (2019). The Complete Synthesis of Favipiravir from 2-Aminopyrazine. Chemical Papers, 73, 1043–1051. Available at: [Link]

  • Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(11), 2416-2424. Available at: [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Available at: [Link]

  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Available at: [Link]

  • Taylor, R. D., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 12019-12026. Available at: [Link]

  • Google Patents. (1962). Reduction of nitriles. US3062869A.
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Available at: [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Available at: [Link]

  • Organic Syntheses. Raney Nickel Catalyst. Coll. Vol. 3, p.181 (1955); Vol. 21, p.15 (1941). Available at: [Link]

  • Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Chemical Engineering, 62(2), 143-167. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Pyrazin-2-yl-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Handling novel chemical entities requires a deep respect for the unknown, grounded in a rigorous, evidence-based approach to safety. This guide provides essential, operational protocols for the safe handling of 2-Pyrazin-2-yl-ethylamine hydrochloride (CAS 878740-89-7), a compound whose hazard profile demands meticulous attention to personal protective equipment (PPE). Our objective is to move beyond a simple checklist and instill a risk-based safety mindset, explaining the causality behind each procedural step to ensure your work is both scientifically sound and personally safe.

Foundational Hazard Analysis: The 'Why' Behind the Protocol

Understanding the specific risks associated with 2-Pyrazin-2-yl-ethylamine hydrochloride is the critical first step in defining appropriate PPE. Safety Data Sheets (SDS) and related toxicological information reveal a compound with multiple significant hazards.

The primary directive for our PPE strategy stems from its classification as a substance that:

  • Causes Serious Eye Damage (Category 1) : This is the most acute risk.[1][2] Contact can lead to irreversible damage, making robust eye and face protection non-negotiable.

  • Is Harmful in Contact with Skin and Causes Skin Irritation : The compound is classified as Acute Toxicity (Dermal), Category 4, and can cause skin irritation and potentially an allergic skin reaction.[1][3]

  • May Damage Fertility or the Unborn Child (Reproductive Toxicity, Category 1B) : This long-term, low-exposure risk is of paramount concern and necessitates stringent containment to prevent inadvertent exposure.[1]

  • Causes Damage to Organs Through Prolonged or Repeated Exposure : This highlights the danger of chronic exposure, even at low levels.[1]

  • May Cause Respiratory Irritation : As a solid, the generation of dust or aerosols during handling presents an inhalation risk.[4][5]

These hazards collectively demand a multi-layered defense system where PPE is the last and most critical barrier between the researcher and the chemical.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach dictates that the level of PPE must match the scale and nature of the procedure. The following protocols represent the minimum required protection.

Eye and Face Protection: The First Line of Defense

Given the severe risk of eye damage, standard safety glasses are insufficient.[6]

  • Minimum Requirement : Chemical splash goggles that form a seal around the eyes are mandatory for all handling procedures.[7]

  • Required for High-Risk Tasks : A full-face shield must be worn over chemical splash goggles when handling the solid powder (weighing, transferring), working with solutions greater than 50 mL, or during any operation with a heightened splash potential.[7][8] The causality is clear: a face shield protects the entire face from splashes and particles that could bypass goggles.

Hand Protection: Preventing Dermal Absorption

The skin is a primary route of exposure.[1]

  • Glove Selection : Chemically resistant nitrile gloves are the standard recommendation for handling this class of compounds.[6] Always check the manufacturer's compatibility data for breakthrough time.

  • Double Gloving : For procedures involving larger quantities (>1 g or >50 mL) or extended handling times, wearing two pairs of nitrile gloves is a prudent practice. This provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin.

  • Technique is Key : Gloves must be removed without touching the outer contaminated surface with bare skin. Always wash hands thoroughly with soap and water after removing gloves.[9][10]

Body Protection: Shielding Against Contamination
  • Laboratory Coat : A clean, fully buttoned lab coat is mandatory at all times.[6][11] It should have long sleeves and be made of a suitable material like cotton or a flame-resistant blend.

  • Chemical Apron : For procedures involving significant splash risks, such as large-scale solution transfers or reaction workups, a chemical-resistant apron should be worn over the lab coat.[8]

Respiratory Protection: Mitigating Inhalation Risks

The fine, powdered nature of a hydrochloride salt makes aerosolization a significant concern during manipulation.

  • Engineering Controls First : The primary method for controlling respiratory exposure is to use engineering controls. All weighing and transfer operations of the solid compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure.[12]

  • When Respirators are Needed : If engineering controls are not feasible or as a supplementary measure during spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an N95 or higher particulate filter is the minimum requirement for handling the solid.[13]

Operational Plans: PPE in Practice

The following diagram and table provide a clear, procedural framework for selecting the appropriate level of PPE based on the specific task you are performing.

PPE_Workflow cluster_0 Task Assessment cluster_1 Risk Level cluster_2 Required PPE Ensemble Task Identify Task Weighing Weighing Solid Task->Weighing Solid Form Solution Preparing / Handling Solution Task->Solution Liquid Form PPE_Low Minimum PPE: - Goggles - Lab Coat - Nitrile Gloves - In Fume Hood Weighing->PPE_Low < 1 gram PPE_High Enhanced PPE: - Goggles & Face Shield - Lab Coat & Apron - Double Nitrile Gloves - In Fume Hood Weighing->PPE_High > 1 gram or any spill risk Solution->PPE_Low < 50 mL transfer Solution->PPE_High > 50 mL transfer or splash risk

Caption: PPE selection workflow based on task and quantity.

Summary of PPE Requirements by Task
TaskMinimum Eye/Face ProtectionMinimum Hand ProtectionMinimum Body ProtectionEngineering Control/Respiratory
Weighing Solid (<1g) Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatRequired: Chemical Fume Hood or Ventilated Enclosure
Weighing Solid (>1g) Goggles & Face ShieldDouble Pair Nitrile GlovesLab CoatRequired: Chemical Fume Hood or Ventilated Enclosure
Preparing Solution Goggles & Face ShieldSingle Pair Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Reaction/Transfer (>50mL) Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical ApronRequired: Chemical Fume Hood

Step-by-Step Protocols for PPE Use

Adherence to a strict sequence for donning and doffing PPE is a self-validating system designed to prevent cross-contamination.

Protocol 1: Donning PPE (Putting On)
  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Gloves : Put on your first pair of nitrile gloves (if double-gloving).

  • Second Gloves/Apron : If required, put on a chemical apron and the second (outer) pair of gloves. The outer glove cuff should go over the sleeve of the lab coat.

  • Eye/Face Protection : Put on chemical splash goggles, followed by a face shield if the procedure requires it.

Protocol 2: Doffing PPE (Taking Off)

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves : Remove the outer pair of gloves (if used) without touching your skin. Peel one glove off by pinching the cuff and pulling it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off.

  • Face Shield/Apron : Remove the face shield and/or chemical apron.

  • Goggles : Remove goggles from the back to the front.

  • Lab Coat : Remove the lab coat, folding it so the contaminated exterior is folded inward.

  • Inner Gloves : Remove the final pair of gloves using the technique described in step 1.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[9]

Disposal and Decontamination

Proper disposal is a crucial final step in the safety lifecycle.

  • Solid Waste : All contaminated PPE (gloves, disposable aprons) and materials (weigh paper, contaminated wipes) must be disposed of as hazardous chemical waste.[14] Place them in a designated, sealed, and clearly labeled hazardous waste container.[15]

  • Empty Containers : Empty chemical containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines.[15]

  • Spill Cleanup : In the event of a spill, alert personnel immediately.[16] Use a spill kit appropriate for solid chemical powders. The cleanup must be performed wearing an enhanced level of PPE, including respiratory protection. All materials used for cleanup are considered hazardous waste.

By integrating this expert-driven, protocol-based approach, you build a resilient culture of safety that protects not only you and your colleagues but also the integrity of your research.

References

  • SAFETY DATA SHEET. (2021, August 3). VPG Sensors.
  • SAFETY DATA SHEET 2-Ethylpyrazine. (2025, August 26). Synerzine.
  • Safety Guidelines for Handling Chemicals. HPE Support.
  • Laboratory Safety Guidelines. ETH Zurich.
  • CBH Guidelines for Lab Safety. KTH Royal Institute of Technology.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group.
  • MATERIAL SAFETY DATA SHEET - 2-ACETYL PYRAZINE. Karnataka Aromas.
  • Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments . Dalton Engineering. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Handling . (2016, October 10). Real Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.